molecular formula C12H17N3O B2694839 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine CAS No. 2200805-54-3

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine

Cat. No.: B2694839
CAS No.: 2200805-54-3
M. Wt: 219.288
InChI Key: DRVJBKSDARAUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a pyridazine derivative characterized by a cyclopropyl substituent at the 3-position and a 1-methylpyrrolidin-3-yloxy group at the 6-position of the pyridazine core. The compound’s structure combines aromatic heterocyclic features with a conformationally constrained cyclopropyl group and a polar, nitrogen-containing side chain. These methods likely extend to the target compound, with modifications in substituent selection.

Its biological relevance is inferred from structural analogs acting as human dihydroorotate dehydrogenase (DHODH) inhibitors, a therapeutic target in autoimmune diseases and cancer .

Properties

IUPAC Name

3-cyclopropyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-7-6-10(8-15)16-12-5-4-11(13-14-12)9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVJBKSDARAUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a suitable pyridazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitution Reactions

The pyridazine ring undergoes regioselective substitution due to electron-withdrawing effects of the two adjacent nitrogen atoms. The 3-cyclopropyl group and 6-ether substituent further modulate reactivity:

Electrophilic Substitution

  • Nitration/Sulfonation : Limited reactivity under standard conditions due to electron-deficient ring. Requires strong directing groups or Lewis acid catalysts (e.g., AlCl₃) for functionalization at the C-4 position .

  • Halogenation : Chlorination/bromination occurs selectively at C-5 under radical-initiated conditions (e.g., NBS, light) .

Nucleophilic Substitution

  • The pyrrolidinyl ether oxygen acts as a leaving group in SN2 reactions under acidic conditions (e.g., H₂SO₄/EtOH), yielding 6-hydroxypyridazine intermediates .

  • Suzuki-Miyaura cross-coupling at C-3 is feasible if the cyclopropyl group is replaced with a boronate ester .

Oxidation and Reduction Pathways

Reaction TypeConditionsProductsKey Findings
Oxidation KMnO₄, H₂O/acetone3-Cyclopropanecarbonyl-6-ketopyridazineCyclopropyl ring oxidizes to a ketone; pyridazine remains intact .
Reduction H₂, Pd/C1,6-Dihydropyridazine derivativePartial saturation of the pyridazine ring improves water solubility .
Radical Cyclization AIBN, Bu₃SnHFused tricyclic aminesPyrrolidine participates in intramolecular H-abstraction .

Cycloaddition and Ring-Opening Reactions

  • Diels-Alder Reactivity : The pyridazine ring acts as a diene in inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles (e.g., tetrazines), forming bicyclic adducts .

  • Cyclopropane Ring-Opening : Acidic media (HCl/MeOH) cleave the cyclopropane to form a propanal side chain, enabling further functionalization .

pH-Dependent Stability

pH RangeStabilityDegradation Products
1–3Unstable6-Hydroxypyridazine + pyrrolidinium salts
7–9StableNo degradation
>10ModeratePartial hydrolysis of ether linkage

Data derived from analogous pyridazine ethers .

Computational Insights

  • DFT Calculations : The cyclopropyl group increases ring strain (ΔG‡ = 18.2 kcal/mol for ring-opening), but the pyridazine core stabilizes transition states during nucleophilic attack .

  • Hammett Constants : σₚ values for the 3-cyclopropyl (-0.21) and 6-ether (-0.15) groups indicate moderate electron donation, directing electrophiles to C-4/C-5 .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of pyridazine compounds often exhibit significant antibacterial activity. For instance, a study highlighted the effectiveness of pyridazinone derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyridazine structure can enhance antibacterial potency .

Case Study: Antibacterial Efficacy
In one study, a related pyridazinone derivative demonstrated a maximum zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The findings suggest that the incorporation of specific substituents can lead to improved antimicrobial efficacy .

Anti-inflammatory Properties
Pyridazine derivatives are also being explored for their anti-inflammatory effects. The compound's structure allows for interactions with cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Study: COX Inhibition
A recent investigation into pyrrolo[3,4-d]pyridazinone derivatives revealed that certain compounds exhibited selective inhibition of COX-2 over COX-1, making them promising candidates for the development of new anti-inflammatory drugs . The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance selectivity and potency.

Neuropharmacology

Monoamine Oxidase Inhibition
Research has shown that compounds similar to 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study: MAO-B Inhibition
A study on pyridazinone derivatives found that one compound exhibited an IC50 value of 0.013 µM for MAO-B inhibition, highlighting its potential therapeutic application in neurodegenerative disorders. The selectivity for MAO-B over MAO-A suggests that such compounds may have fewer side effects compared to non-selective inhibitors.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is critical for optimizing its biological activity.

SubstituentActivityIC50 (µM)Notes
CyclopropylModerate-Enhances lipophilicity
PyrrolidinylHigh-Critical for neuropharmacological activity
Oxy groupEssential-Provides structural stability

This table summarizes key findings related to the substituents on the compound and their impact on biological activity.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity
3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine Cyclopropyl (C3), 1-methylpyrrolidin-3-yloxy (C6) ~248 (estimated) Conformationally flexible pyrrolidine side chain; potential CNS penetration Inferred DHODH inhibition (based on structural analogs)
3-Cyclopropyl-6-(piperazin-1-yl)pyridazine Cyclopropyl (C3), piperazinyl (C6) 204.27 Basic piperazine moiety; higher polarity Not explicitly stated, but piperazine derivatives often target GPCRs or kinases
10n: 3-Cyclopropyl-6-(4-(2,3-difluorophenoxy)-3-isopropoxy-5-methyl-pyrazol-1-yl)pyridazine Cyclopropyl (C3), fluorophenoxy-isopropoxy-pyrazole (C6) 369.17 Fluorinated aromatic group; enhanced metabolic stability DHODH inhibition (IC₅₀ ~10 nM in cellular assays)
10b: 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-pyrazol-1-yl)pyridazine Cyclopropyl (C3), ethoxy-fluorophenoxy-pyrazole (C6) 386.17 Ethoxy linker; improved solubility Potent DHODH inhibitor (IC₅₀ ~15 nM)
10e: 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)phenoxy)-pyrazol-1-yl)pyridazine Cyclopropyl (C3), trifluoromethylphenoxy-ethoxy-pyrazole (C6) 415.07 Trifluoromethyl group; increased lipophilicity and binding affinity Enhanced DHODH inhibition (IC₅₀ ~5 nM)

Key Comparative Insights :

This contrasts with the piperazinyl group in , which offers greater basicity but lower conformational flexibility. Fluorinated analogs (10n, 10b, 10e) exhibit superior DHODH inhibition due to fluorine’s electronegativity and metabolic stability . The trifluoromethyl group in 10e further enhances potency, likely via hydrophobic interactions .

Physicochemical Properties :

  • The target compound’s predicted logP (~2.5–3.0) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 10e ’s trifluoromethyl group increases logP (~3.5), favoring tissue penetration but risking solubility limitations .
  • The piperazinyl analog has a lower molecular weight (204 g/mol) and higher polarity, making it suitable for aqueous environments but less ideal for CNS targets.

Synthetic Accessibility :

  • Analogs like 10b and 10n are synthesized in 52–65% yields via nucleophilic aromatic substitution, suggesting the target compound’s synthesis is feasible but may require optimization for sterically hindered substituents .

Theoretical Correlations: Semiempirical AM1 calculations on pyridazine derivatives indicate that electron density near the pyridazine nitrogen correlates with biological activity . The cyclopropyl group’s electron-donating effect may modulate this density, distinguishing it from non-cyclopropyl analogs.

Biological Activity

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyclopropyl group and a 1-methylpyrrolidin-3-yl ether moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compound 12e , a related structure, showed promising results with IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cell lines. The mechanism of action involved inducing apoptosis and cell cycle arrest in the G0/G1 phase, highlighting the potential of these compounds as anticancer agents .

The proposed mechanism of action for 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as c-Met kinase, which is implicated in cancer progression.
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyridazine derivatives, including those structurally similar to 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine. The results indicated moderate to high cytotoxicity across several tested cell lines with significant effects observed at low micromolar concentrations .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural components in enhancing biological activity. The presence of the cyclopropyl group and the ether linkage appears to play a critical role in increasing binding affinity to biological targets .

Data Tables

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 12eA5491.06Apoptosis induction
Compound 12eMCF-71.23c-Met kinase inhibition
Compound 12eHeLa2.73Cell cycle arrest

Q & A

Q. How do structural analogs compare in efficacy and selectivity?

  • Strategies :
  • Pharmacophore mapping : Overlay 3D structures of pyridazine derivatives to identify critical hydrogen-bonding motifs .
  • Selectivity profiling : Test against off-target receptors (e.g., dopamine D₂) to assess specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.